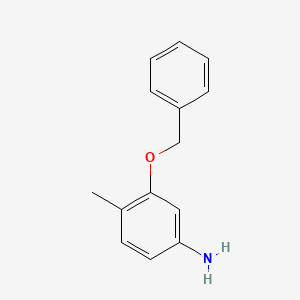

3-(Benzyloxy)-4-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-3-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWRMTAIHRIAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383270 | |

| Record name | 3-(Benzyloxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219492-12-3 | |

| Record name | 4-Methyl-3-(phenylmethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219492-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzyloxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzyloxy-4-methyl-phenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Benzyloxy)-4-methylaniline: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-(Benzyloxy)-4-methylaniline

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This compound, identified by its CAS number 219492-12-3, has emerged as a significant intermediate, particularly in the synthesis of compounds targeting pain and inflammation.[1][2][3] Its structure uniquely combines two critical pharmacophores: a substituted aniline moiety and a benzyloxy group. Aniline derivatives are foundational structures in a vast number of pharmaceuticals, while the benzyloxy group offers a versatile scaffold for molecular elaboration and can play a direct role in binding to biological targets.[4][5][6]

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of this compound, moving beyond a simple recitation of facts to explain the causality behind its synthesis and application. We will delve into its physicochemical properties, provide a detailed and validated two-step synthesis protocol, and explore its role as a precursor in the development of analgesic and anti-inflammatory agents.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is the bedrock of its effective and safe utilization in a laboratory setting. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 219492-12-3 | [7][8][9] |

| Molecular Formula | C₁₄H₁₅NO | [7][8] |

| Molecular Weight | 213.28 g/mol | [7][8] |

| Physical Form | Oil or Solid/Liquid | [7] |

| Purity | Typically ≥95% | [7] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [8] |

| Signal Word | Warning | [7] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7] |

A Validated Two-Step Synthesis Protocol

The synthesis of this compound is most efficiently approached through a two-step process that is both logical and scalable. This process involves:

-

Williamson Ether Synthesis: To introduce the benzyloxy group.

-

Catalytic Reduction: To convert the nitro group to the target aniline.

This sequence is strategically chosen because the nitro group is a strong electron-withdrawing group, which facilitates the deprotonation of the phenolic hydroxyl group in the starting material, making the Williamson ether synthesis more efficient. The subsequent reduction of the nitro group is a well-established and high-yielding transformation.

Step 1: Synthesis of 1-(Benzyloxy)-2-methyl-4-nitrobenzene

This step employs the classical Williamson ether synthesis, a robust and widely used method for forming ethers.[7][8][9] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating 2-methyl-5-nitrophenol with a suitable base, acts as a nucleophile attacking the electrophilic carbon of benzyl bromide.[7][8] Potassium carbonate is an effective and easily handled base for this transformation, particularly with acidic phenols.[9]

Caption: Workflow for the Williamson Ether Synthesis of the nitroaromatic intermediate.

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-5-nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.1 eq.), and dimethylformamide (DMF) to create a stirrable mixture.

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.05 eq.) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 90°C and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

-

Work-up: After completion, cool the reaction to room temperature and pour it into ice-water. A precipitate will form.

-

Isolation and Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like methanol or ethanol to afford pure 1-(benzyloxy)-2-methyl-4-nitrobenzene.[10]

Step 2: Synthesis of this compound

The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[11][12][13] Various catalysts can be employed, with Raney Nickel being a cost-effective and highly active option. Hydrazine hydrate serves as a convenient in-situ source of hydrogen.[10]

Caption: Workflow for the catalytic reduction to the final aniline product.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the 1-(benzyloxy)-2-methyl-4-nitrobenzene (1.0 eq.) from Step 1 in a mixture of methanol and tetrahydrofuran (THF).

-

Catalyst Addition: Carefully add a catalytic amount of Raney Nickel slurry under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Hydrogen Source: Slowly add 85% hydrazine hydrate (1.5-2.0 eq.) dropwise to the stirred suspension.[10] The addition is exothermic and may cause vigorous gas evolution (N₂). Maintain the temperature between 40-50°C with a water bath.

-

Reaction Monitoring: Stir the reaction for 2-3 hours after the addition is complete, monitoring by TLC until the starting material is consumed.

-

Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry. Keep it wet with solvent and handle appropriately.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be purified by column chromatography on silica gel to yield pure this compound.

Application in Drug Discovery: A Versatile Scaffolding Approach

This compound serves as a valuable building block in medicinal chemistry, primarily due to the synergistic properties of its aniline and benzyloxy components. It is particularly relevant in the synthesis of novel analgesic and anti-inflammatory agents.[1][3]

The Role of the Aniline Moiety

The aniline substructure is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). For example, mefenamic acid contains a disubstituted aniline core.[3] The amino group provides a key site for further chemical modification, allowing for the introduction of various functional groups to modulate the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

The Significance of the Benzyloxy Group

The benzyloxy pharmacophore is also prevalent in a range of biologically active molecules.[4][6] It can serve multiple functions:

-

Steric Bulk and Lipophilicity: The benzyl group can provide necessary bulk to orient the molecule within a receptor's binding pocket and increase lipophilicity, which can be crucial for cell membrane permeability.

-

Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, a critical interaction for ligand-receptor binding.

-

Metabolic Stability: It can be more stable to metabolic degradation compared to a free phenol, potentially leading to a longer duration of action.

Caption: Logical workflow from building block to potential drug candidate.

By using this compound as a starting point, medicinal chemists can rapidly generate libraries of diverse compounds. For instance, acylation of the aniline nitrogen with various carboxylic acids can lead to a series of amides, which can then be screened for inhibitory activity against enzymes like cyclooxygenases (COX-1 and COX-2), key targets in anti-inflammatory drug design.[1]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a robust starting point for the synthesis of complex molecules with significant therapeutic potential. Its synthesis, achievable through a reliable and well-understood two-step protocol, makes it an accessible component for research and development. The inherent combination of the reactive aniline group and the versatile benzyloxy moiety offers chemists a powerful tool to explore new chemical space in the ongoing search for safer and more effective analgesic and anti-inflammatory drugs. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this valuable intermediate into their drug discovery programs.

References

-

MySkinRecipes. This compound. [Link]

-

Marell, R. K., Vurams, S., & et al. (2020). Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. RSC Advances. [Link]

-

National Center for Biotechnology Information. Catalytic hydrogenation of nitrobenzene over different catalysts. ResearchGate. [Link]

-

Organic Syntheses. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. [Link]

-

Marell, R. K., Vurams, S., & et al. (2020). Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. National Institutes of Health. [Link]

- Google Patents.

-

Li, Y., & Chen, X. (2008). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PrepChem.com. Synthesis of (A) 3-[(4-acetyl-3-methoxyphenoxy)methyl]nitrobenzene. [Link]

-

Semantic Scholar. Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. [Link]

-

United States Patent and Trademark Office. Search for patents. [Link]

-

Rubio-Pina, J., & Vazquez-Flota, F. (2013). Pharmaceutical applications of the benzylisoquinoline alkaloids from Argemone mexicana L. Current Topics in Medicinal Chemistry. [Link]

-

El-Sayed, M. A. A., et al. (2019). 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study. Bioorganic Chemistry. [Link]

-

Jayachandran, E., Sreenivasa, G. M., Nargund, L. V. G., Shanmukha, I., & Gaikwad, P. M. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry. [Link]

-

Al-Ostath, A. I., et al. (2024). Synthesis, Analgesic Evaluation, Molecular Docking and DFT Studies of Novel 4-Aminoantipyrine Derivatives. ResearchGate. [Link]

-

Mathew, B., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. [Link]

-

University of Toronto. Synthesis of Analgesics: Aspirin & Acetaminophen. [Link]

-

Al-Ostath, A. I., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]

-

Holl, R., et al. (2020). Synthesis and biological evaluation of triazolyl-substituted benzyloxyacetohydroxamic acids as LpxC inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Goncharov, E. V., et al. (2018). Analgesic and Anti-Inflammatory Activity of Vanillin Derivatives. ResearchGate. [Link]

-

Khan, M. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules. [Link]

Sources

- 1. 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening – Oriental Journal of Chemistry [orientjchem.org]

- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmaceutical applications of the benzylisoquinoline alkaloids from Argemone mexicana L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 6. Synthesis and biological evaluation of triazolyl-substituted benzyloxyacetohydroxamic acids as LpxC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)-4-methylaniline

Introduction: The Strategic Importance of 3-(Benzyloxy)-4-methylaniline

This compound is a valuable substituted aniline that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique structural features, including the protected hydroxyl group and the reactive amine functionality, make it a key intermediate in the development of pharmaceuticals, agrochemicals, and materials with novel properties. Notably, this compound is instrumental in constructing molecules with potential therapeutic applications, such as analgesics and anti-inflammatory agents.[1] This guide provides a comprehensive, in-depth exploration of a reliable and efficient synthetic route to this compound, designed for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles, ensuring reproducibility and scalability.

Strategic Synthesis Design: A Three-Step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence, commencing with the commercially available and cost-effective starting material, p-cresol (4-methylphenol). The overall strategy involves:

-

Regioselective Nitration: Introduction of a nitro group at the position ortho to the hydroxyl group of p-cresol.

-

Protective Benzylation: Installation of a benzyl ether protecting group on the phenolic hydroxyl.

-

Nitro Group Reduction: Conversion of the nitro group to the desired primary amine.

This sequence is designed to manage the reactivity of the functional groups and ensure high yields of the target molecule.

Caption: Overall synthetic workflow for this compound.

Part 1: Regioselective Nitration of p-Cresol

The initial and most critical step is the regioselective nitration of p-cresol to yield 4-methyl-3-nitrophenol. The directing effects of the hydroxyl and methyl groups on the aromatic ring can lead to the formation of isomeric byproducts. Therefore, careful control of reaction conditions is paramount to favor the desired 3-nitro isomer.

Causality of Experimental Choices:

The choice of nitrating agent and reaction conditions is crucial for achieving the desired regioselectivity. A mixture of nitric acid and sulfuric acid is a common nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. The temperature must be kept low to minimize the formation of oxidized byproducts and dinitrated compounds.

Experimental Protocol: Synthesis of 4-Methyl-3-nitrophenol

-

Preparation of the Nitrating Mixture: In a separate flask, cautiously add 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, while cooling the mixture in an ice-water bath.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2.16 g (20 mmol) of p-cresol in 10 mL of concentrated sulfuric acid. Cool the flask to 0°C in an ice-water bath.

-

Nitration: While maintaining the temperature between 0 and 5°C, add the pre-cooled nitrating mixture dropwise to the stirred solution of p-cresol over a period of 30-45 minutes.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent. The reaction is typically complete within 1-2 hours.[2]

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 50 g of crushed ice with vigorous stirring. A yellow solid will precipitate.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash the solid with cold deionized water until the washings are neutral to litmus paper. The crude 4-methyl-3-nitrophenol can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a yellow solid.

Part 2: Benzylation of 4-Methyl-3-nitrophenol

The second step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is accomplished via a Williamson ether synthesis, a reliable and widely used method for forming ethers.[3][4]

Causality of Experimental Choices:

The Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide.[3] In this case, the phenoxide is generated by deprotonating 4-methyl-3-nitrophenol with a suitable base, such as potassium carbonate. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide to form the ether linkage. The choice of a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction.

Caption: Mechanism of the Williamson ether synthesis for benzylation.

Experimental Protocol: Synthesis of 3-(Benzyloxy)-4-methylnitrobenzene

-

Reaction Setup: To a round-bottom flask, add 1.53 g (10 mmol) of 4-methyl-3-nitrophenol, 2.07 g (15 mmol) of anhydrous potassium carbonate, and 50 mL of acetone.

-

Addition of Alkylating Agent: To the stirred suspension, add 1.4 mL (12 mmol) of benzyl bromide using a syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.

-

Isolation and Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to afford 3-(benzyloxy)-4-methylnitrobenzene as a solid.

Part 3: Reduction of 3-(Benzyloxy)-4-methylnitrobenzene

The final step in the synthesis is the reduction of the nitro group to the corresponding primary amine to yield the target molecule, this compound. Catalytic hydrogenation is a clean and efficient method for this transformation.[5][6][7]

Causality of Experimental Choices:

Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of nitroarenes.[5][6] The palladium surface adsorbs both the nitro compound and hydrogen gas, facilitating the transfer of hydrogen atoms to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates to the final amine.[5] Methanol is a common solvent for this reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a hydrogenation vessel, dissolve 2.43 g (10 mmol) of 3-(benzyloxy)-4-methylnitrobenzene in 50 mL of methanol.

-

Catalyst Addition: Carefully add 10% Pd/C (e.g., 0.24 g, 10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reaction vessel and flush it with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (e.g., 1 atm, balloon pressure or in a Parr shaker apparatus) at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-16 hours.[8]

-

Work-up: Upon completion, carefully vent the hydrogen gas and flush the vessel with an inert gas.

-

Isolation and Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol. Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Alternative Reduction Method: Stannous Chloride

An alternative to catalytic hydrogenation is the use of stannous chloride (SnCl₂) in an acidic medium.[7][9][10][11] This method is particularly useful when other functional groups sensitive to hydrogenation are present in the molecule.

To a solution of 3-(benzyloxy)-4-methylnitrobenzene in ethanol, add an excess of SnCl₂·2H₂O. The reaction mixture is typically heated to reflux until the starting material is consumed. The product is then isolated after a basic workup to precipitate tin salts.[10]

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Solvent | Typical Yield |

| 1 | p-Cresol | 4-Methyl-3-nitrophenol | HNO₃, H₂SO₄ | H₂SO₄ | 65-75% |

| 2 | 4-Methyl-3-nitrophenol | 3-(Benzyloxy)-4-methylnitrobenzene | Benzyl bromide, K₂CO₃ | Acetone | 85-95% |

| 3 | 3-(Benzyloxy)-4-methylnitrobenzene | This compound | H₂, 10% Pd/C | Methanol | >90% |

Conclusion: A Robust and Validated Synthetic Pathway

The described three-step synthesis provides a reliable and efficient route to this compound, a key intermediate for advanced chemical synthesis. By carefully controlling the reaction conditions at each stage—regioselective nitration, Williamson ether synthesis, and catalytic hydrogenation—researchers can consistently obtain the target molecule in high yield and purity. The protocols provided are based on well-established and understood chemical transformations, ensuring a high degree of trustworthiness and reproducibility for professionals in the field of drug discovery and development.

References

-

De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Retrieved from [Link]

-

SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.

- Moodie, R. B., Schofield, K., & Weston, J. B. (1976). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (9), 1089-1096.

-

Arkat USA. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Retrieved from [Link]

- RSC Publishing. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11135-11145.

-

ResearchGate. (2025). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Retrieved from [Link]

- Bulletin of the Chemical Society of Japan. (1977). Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. 40(1), 129-133.

-

European Patent Office. (n.d.). NEW PROCESS FOR THE NITRATION OF AROMATIC COMPOUNDS IN MILD, NON-CORROSIVE CONDITIONS - EP 0686141 B1. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academicpublishers.org [academicpublishers.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

Navigating the Synthesis Landscape: A Technical Safety Guide to 3-(Benzyloxy)-4-methylphenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Inherent Risks of a Versatile Phenylamine

3-(Benzyloxy)-4-methylphenylamine, a substituted aniline, represents a valuable molecular scaffold in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a reactive amine group ortho to a methyl substituent and meta to a bulky benzyloxy group, offers unique steric and electronic properties for forging new chemical bonds. This makes it an attractive starting material or intermediate in the development of novel therapeutic agents and functional materials.

However, as with many aromatic amines, its utility is intrinsically linked to a profile of chemical reactivity that demands a comprehensive understanding of its potential hazards. Aromatic amines as a class are recognized for their potential to cause a range of adverse health effects, from skin and respiratory irritation to more severe systemic issues.[1] Therefore, a robust safety protocol, grounded in a thorough understanding of the molecule's properties, is not merely a regulatory formality but a critical component of responsible and successful research.

This guide provides an in-depth analysis of the safety data for 3-(Benzyloxy)-4-methylphenylamine, moving beyond a simple recitation of hazard codes to explain the causality behind safety protocols. It is designed to empower researchers to work confidently and safely with this versatile compound.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with 3-(Benzyloxy)-4-methylphenylamine are summarized by its GHS classifications. It is designated as a "Warning" level hazard, indicating a moderate but definite risk upon exposure.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation. [2]

These classifications point to multiple routes of potential exposure—ingestion, dermal contact, and inhalation—each carrying a significant risk of harm. The lipophilic nature of many aromatic amines facilitates their absorption through the skin, making dermal contact a particularly insidious route of exposure.[3] The irritant properties suggest that even minor, incidental contact can elicit a physiological response.

Logical Flow for Hazard Assessment:

Sources

An In-depth Technical Guide to the Physical Properties of 3-(Benzyloxy)-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and estimated physical properties of the aromatic amine 3-(Benzyloxy)-4-methylaniline (CAS No: 219492-12-3).[1][2][3][4][5][6] As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is paramount for its effective application. This document collates available data, provides estimations for unelucidated properties based on structurally similar compounds, and outlines detailed experimental protocols for their empirical determination. Furthermore, a plausible synthetic route and potential impurities are discussed, alongside essential safety and handling information.

Introduction

This compound is a substituted aniline derivative featuring a benzyloxy group at the 3-position and a methyl group at the 4-position of the aniline ring. This unique substitution pattern imparts specific electronic and steric properties that are of significant interest in the design of novel pharmaceutical agents and functional materials. The presence of the benzyloxy group offers a handle for further chemical modification and can influence the compound's solubility, lipophilicity, and metabolic stability. This guide serves as a foundational resource for researchers, providing a detailed examination of its physical properties to facilitate its use in complex synthetic endeavors and drug discovery programs.

Core Physicochemical Properties

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 219492-12-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₄H₁₅NO | [1][2][4][6] |

| Molecular Weight | 213.28 g/mol | [1][2][3] |

| Physical Form | Reported as an oil or solid/liquid | [3] |

| Melting Point | Not explicitly reported. Estimated to be a low-melting solid or oil at room temperature. | Estimation based on analogs |

| Boiling Point | Not explicitly reported. | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, methanol, and dichloromethane. Limited solubility in water is anticipated. | Estimation based on structure |

Detailed Physical Property Analysis and Experimental Protocols

Melting Point

The melting point of a solid is a critical indicator of its purity. While some commercial sources describe this compound as an oil or a solid/liquid, a definitive melting point has not been reported.[3] The physical state at room temperature can be influenced by residual solvents or minor impurities from its synthesis. For comparison, the hydrochloride salt of the isomeric 4-(Benzyloxy)-3-methylaniline is a solid.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.

I. Materials and Equipment:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound (if solid)

-

Spatula

-

Mortar and pestle (if sample needs to be pulverized)

II. Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If the sample consists of large crystals, gently pulverize it to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. Invert the tube and gently tap the sealed end on a hard surface to cause the solid to fall to the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium as the melting point is approached.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has completely liquefied (the clear point). The recorded melting range provides an indication of purity.

-

III. Causality and Validation:

-

A sharp melting range (typically 0.5-1.5 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities, which depress and broaden the melting point. The protocol's slow heating rate near the melting point is crucial for ensuring that the thermometer reading accurately reflects the temperature of the sample.

Diagram 1: Workflow for Melting Point Determination

Caption: A stepwise workflow for the determination of a compound's melting point.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its handling, purification, and application in reactions and biological assays. Based on its structure, it is predicted to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, dichloromethane, and ethyl acetate. Its aqueous solubility is expected to be low due to the presence of the large, hydrophobic benzyloxy and methylphenyl groups.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

I. Materials and Equipment:

-

This compound

-

A panel of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

II. Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter that does not bind the compound.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

III. Causality and Validation:

-

This method determines the thermodynamic or equilibrium solubility, which represents the true maximum concentration of the compound in a saturated solution. The extended equilibration time is necessary to ensure that the dissolution process has reached a steady state. Performing the experiment in triplicate for each solvent is crucial for ensuring the reproducibility of the results.

Diagram 2: Shake-Flask Solubility Determination Workflow

Caption: Workflow for determining the thermodynamic solubility of a compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the amine protons.

-

Aromatic Protons: Multiple signals in the range of δ 6.5-7.5 ppm. The protons on the aniline ring will appear as a set of coupled signals, while the protons of the benzyl group will also give rise to characteristic multiplets.

-

Benzylic Protons (-O-CH₂-Ph): A singlet at approximately δ 5.0 ppm.

-

Methyl Protons (-CH₃): A singlet at approximately δ 2.1-2.3 ppm.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which will be concentration and solvent dependent, likely in the range of δ 3.5-4.5 ppm.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will show signals for all 14 carbon atoms.

-

Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbon attached to the oxygen will be the most downfield in the aniline ring system.

-

Benzylic Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 15-20 ppm.

Experimental Protocol: NMR Sample Preparation

I. Materials and Equipment:

-

This compound

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube and cap

-

Pasteur pipette and bulb

-

Small vial

-

Cotton or glass wool

II. Procedure:

-

Dissolution: Weigh approximately 5-10 mg of the compound into a small, clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent and gently swirl to dissolve the sample completely.

-

Filtration: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

III. Causality and Validation:

-

The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the signals from the analyte. Filtration removes any insoluble impurities that could degrade the quality of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

N-H Stretching: Two medium-intensity bands in the region of 3350-3450 cm⁻¹ are expected for the primary amine.

-

C-H Stretching (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl and methylene C-H bonds.

-

C=C Stretching (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A band in the 1250-1350 cm⁻¹ region.

-

C-O Stretching (Ether): A strong band in the 1200-1275 cm⁻¹ region for the aryl alkyl ether.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 213. A prominent fragment ion would likely be observed at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺) formed from the cleavage of the benzyl group. Another significant fragmentation pathway would involve the loss of the benzyl radical to give an ion at m/z = 122.

Synthesis and Potential Impurities

A plausible synthetic route to this compound involves the benzylation of a suitable precursor, such as 3-hydroxy-4-methylaniline. However, a more common approach for substituted anilines is to introduce the amine functionality at a later stage of the synthesis. An alternative and likely more viable route is the reduction of the corresponding nitro compound, 3-(benzyloxy)-4-methylnitrobenzene.[7]

Proposed Synthetic Workflow:

-

Nitration: Nitration of 2-methylphenol to yield 4-methyl-2-nitrophenol.

-

Benzylation: Williamson ether synthesis between 4-methyl-2-nitrophenol and benzyl bromide in the presence of a base (e.g., K₂CO₃) to form 1-(benzyloxy)-2-methyl-4-nitrobenzene.

-

Reduction: Reduction of the nitro group to an amine using a standard reducing agent such as SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C) to yield this compound.

Potential Impurities:

-

Starting Materials: Unreacted 4-methyl-2-nitrophenol or benzyl bromide.

-

By-products of Nitration: Isomeric nitro-compounds.

-

By-products of Benzylation: Dibenzyl ether.

-

By-products of Reduction: Incomplete reduction products (e.g., nitroso or hydroxylamine intermediates).

Diagram 3: Proposed Synthesis of this compound

Caption: A plausible three-step synthetic route to this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[8][9][10] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[8][9][10]

Hazard Statements (Globally Harmonized System - GHS): Based on data for similar aromatic amines, the following hazard statements may apply:[3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a cool, dry, dark place in a tightly sealed container.[2]

Conclusion

This technical guide has consolidated the available information on the physical properties of this compound and provided estimations for unelucidated characteristics based on structural analogs. The detailed experimental protocols offer a practical framework for researchers to empirically determine these properties. A plausible synthetic route has been proposed to aid in understanding potential impurities. By providing a comprehensive resource on this important chemical entity, this guide aims to support its effective and safe use in research and development.

References

-

This compound. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]

-

3-Benzyloxy-N-(3-methoxyphenyl)-4-methylaniline - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

-

3-Benzyloxy-N-(2-methoxyphenyl)-4-methylaniline - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

-

3-Benzyloxy-N-(3-methoxyphenyl)-4-methylaniline - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

-

Supplementary Information for "Hydroboration of Imines Catalyzed by n-Butyllithium and Lithium Anilides". (n.d.). Retrieved January 11, 2026, from [Link]

-

3-Benzyloxy-4-methyl-aniline. (n.d.). Oakwood Chemical. Retrieved January 11, 2026, from [Link]

-

Electronic Supporting Information for "Ruthenium-Ordered Mesoporous Carbon-Catalyzed N-Alkylation of Amines with Alcohols". (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). Retrieved January 11, 2026, from [Link]

-

N-benzyl-4-methylaniline | C14H15N | CID 79403. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

4-(Benzyloxy)-3-methylaniline, HCl, min 98%, 25 grams. (n.d.). CP Lab Safety. Retrieved January 11, 2026, from [Link]

-

3-Methoxy-4-methylaniline | C8H11NO | CID 27882. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022, April 15). MDPI. Retrieved January 11, 2026, from [Link]

-

3-Methyl-4-methoxybenzenamine | C8H11NO | CID 67297. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Improved synthetic process for 3-benzyloxy-4-n-butylaniline hydrochloride. (2009, January). ResearchGate. Retrieved January 11, 2026, from [Link]

-

N-Benzyl-N-methylaniline. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

-

4-benzyloxy-n-methylaniline (C14H15NO). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]

-

Benzenamine, 4-methoxy-. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

Sources

- 1. 219492-12-3 | MFCD04973042 | this compound [aaronchem.com]

- 2. 219492-12-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 219492-12-3 [sigmaaldrich.cn]

- 4. This compound [myskinrecipes.com]

- 5. aceschem.com [aceschem.com]

- 6. parchem.com [parchem.com]

- 7. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of 3-(Benzyloxy)-4-methylaniline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Benzyloxy)-4-methylaniline, a substituted aniline derivative of significant interest in medicinal chemistry and organic synthesis. In the absence of extensive public domain data for this specific molecule, this document leverages fundamental principles of physical organic chemistry to predict its solubility profile across a range of common organic solvents. More importantly, this guide furnishes a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise, application-specific data. This resource is designed to be an essential tool for scientists and professionals in drug development, enabling informed decisions in reaction design, purification strategies, and formulation development.

Introduction: The Significance of this compound and Its Solubility

This compound is a bespoke building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structural architecture, featuring a polar aniline moiety, a lipophilic benzyloxy group, and a methyl-substituted aromatic ring, presents a unique physicochemical profile. The solubility of this compound is a critical parameter that governs its utility. From ensuring homogeneous reaction conditions to facilitating efficient purification through crystallization and enabling the preparation of dosing solutions for biological assays, a thorough understanding of its solubility is paramount for successful research and development endeavors.

Theoretical Underpinnings of Solubility: A Predictive Analysis

The solubility of an organic compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities and hydrogen bonding capabilities will be mutually soluble.[1][2]

The molecular structure of this compound reveals key features that inform its predicted solubility:

-

Aniline Moiety (-NH₂): The primary amine group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functionality promotes solubility in polar protic solvents.

-

Benzyloxy Group (-OCH₂Ph): This large, bulky substituent is predominantly nonpolar and hydrophobic due to the phenyl ring and methylene group. It will significantly contribute to the compound's solubility in nonpolar and moderately polar aprotic solvents. The ether linkage can act as a hydrogen bond acceptor, offering some interaction with protic solvents.[3]

-

Methyl Group (-CH₃): The methyl group is a small, nonpolar, and hydrophobic substituent that will slightly decrease solubility in highly polar solvents.[4]

Based on these structural attributes, a qualitative solubility profile can be predicted.

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The aniline group's ability to hydrogen bond with the solvent is the primary driver of solubility.[1] However, the large hydrophobic benzyloxy group will limit miscibility compared to smaller anilines. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The permanent dipole of these solvents can effectively solvate the polar amine functionality.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | DCM is an excellent solvent for a wide range of organic compounds with moderate polarity, and it should readily dissolve this compound.[1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than chlorinated solvents but can still solvate the molecule. The ether linkage of the benzyloxy group is compatible with these solvents. |

| Aromatic | Toluene, Benzene | Moderate to High | The aromatic rings of both the solute and solvent will interact favorably through π-π stacking and van der Waals forces. |

| Nonpolar | Hexane, Cyclohexane | Low | The overall polarity imparted by the aniline group is likely to make the compound poorly soluble in nonpolar aliphatic hydrocarbons.[2] |

Note: This table presents a qualitative prediction. Experimental verification is essential for quantitative applications.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, the equilibrium solubility or "shake-flask" method is a robust and widely accepted technique.[1] This protocol provides a self-validating system for generating reliable data.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or orbital shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Analytical balance

Experimental Workflow Diagram

Caption: Figure 1. Workflow for the equilibrium solubility determination method.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

To each vial, add a precisely known volume of the desired organic solvent.

-

Seal the vials tightly to prevent any solvent evaporation, which would artificially inflate the calculated solubility.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. This typically requires 24 to 72 hours. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometry method.

-

Analyze the diluted sample from step 3 and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous substituted anilines should be considered for handling procedures.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Keep the container tightly closed and store in a cool, dry place, protected from light.[6]

-

First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.[5]

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound. By combining theoretical predictions with a detailed, actionable experimental protocol, researchers are equipped to make informed decisions that will streamline their synthetic, purification, and formulation efforts. The generation of accurate solubility data is a cornerstone of efficient and successful drug discovery and development.

References

- BenchChem. (2025). Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide. BenchChem.

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Methyl-2-nitroaniline. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What?. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Luo, R. (2010). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. Journal of Pharmaceutical Sciences, 99. [Link]

-

PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

-

PubMed Central. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]

-

Scirp.org. (n.d.). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Retrieved from [Link]

-

ACS Publications. (n.d.). Effect of Hydrotropes on the Solubility and Mass Transfer Coefficient of Benzyl Benzoate in Water | Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 6. Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-(Benzyloxy)-4-methylaniline for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of 3-(Benzyloxy)-4-methylaniline, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the procurement, quality control, synthesis, and applications of this versatile compound, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Importance of this compound

This compound, with CAS Number 219492-12-3, is a substituted aniline derivative that has garnered significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a benzyloxy group for potential metabolic modulation and a methylaniline core for further functionalization, makes it a valuable building block for a range of complex molecules.[1][2] This guide will navigate the critical aspects of working with this compound, from sourcing to application, ensuring scientific integrity and operational excellence.

The aniline motif is a well-known "structural alert" in drug discovery due to its potential for forming reactive metabolites through metabolic oxidation.[3] The strategic placement of the benzyloxy group in this compound can influence its pharmacokinetic profile, potentially mitigating some of the metabolic liabilities associated with simpler anilines.[3][4] This makes it a particularly interesting starting material for the synthesis of novel therapeutic agents.

Commercial Sourcing and Supplier Evaluation

The reliable procurement of high-purity starting materials is the bedrock of successful research and development. Several commercial suppliers offer this compound, and a careful evaluation of these sources is paramount.

Leading Commercial Suppliers

A survey of the chemical supplier landscape reveals several reputable sources for this compound. The following table summarizes key information for some of the prominent suppliers.

| Supplier | CAS Number | Purity | Available Quantities | Additional Notes |

| Enamine | 219492-12-3 | ≥95% | Milligrams to grams | Offers a range of screening compounds and building blocks.[5] |

| BLD Pharm | 219492-12-3 | Custom | Inquire | Provides custom synthesis and scale-up manufacturing services.[6] |

| MySkinRecipes | 219492-12-3 | 95% | Small quantities (e.g., 0.100 G) | Also positioned for cosmetic ingredient supply.[1] |

| Oakwood Chemical | 219492-12-3 | Not specified | Inquire | Provides a Certificate of Analysis upon request.[7] |

| Sigma-Aldrich | 219492-12-3 | 95% | Inquire | A well-established supplier with extensive documentation.[2][8] |

Workflow for Supplier Qualification

A robust supplier qualification process is essential to ensure the quality and consistency of this compound. The following workflow outlines the key steps for evaluating and selecting a suitable supplier.

Caption: A logical workflow for the qualification of commercial suppliers of this compound.

Synthesis and Mechanistic Insights

While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and informs the development of robust analytical methods. A common synthetic route involves the benzylation of a substituted aminophenol.

Proposed Synthetic Protocol

This protocol describes a plausible and widely applicable method for the synthesis of this compound.

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-amino-4-methylphenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, DMF) is added a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Benzylation: Benzyl bromide (1.1-1.2 eq) is added dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: The reaction mixture is heated to reflux (typically 50-80 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a mild and effective base for this O-alkylation, minimizing potential side reactions.

-

Solvent Selection: A polar aprotic solvent like acetone or DMF facilitates the SN2 reaction by solvating the cation of the base while not strongly solvating the nucleophilic phenoxide, thus increasing its reactivity.

-

Purification: Column chromatography is essential to remove unreacted starting materials and potential by-products, such as the N-benzylated product.

Quality Control and Analytical Validation

Ensuring the purity and identity of this compound is critical for its use in drug development. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and quantifying any impurities.[9]

Suggested HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of this compound and identifying any structural isomers or impurities.

Expected ¹H NMR Resonances (in CDCl₃, chemical shifts are approximate):

-

Aromatic Protons (Aniline Ring): δ 6.5-7.2 ppm (multiplets)

-

Aromatic Protons (Benzyl Ring): δ 7.2-7.5 ppm (multiplets)

-

-CH₂- (Benzyl): δ 5.0 ppm (singlet)

-

-NH₂: δ 3.6 ppm (broad singlet)

-

-CH₃: δ 2.2 ppm (singlet)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₁₄H₁₅NO), the expected exact mass is 213.1154 g/mol .

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules.

Synthesis of Bioactive Compounds

The benzyloxy group can act as a pharmacophore or a protective group that can be cleaved in later synthetic steps. This moiety has been incorporated into various compounds with therapeutic potential.

-

Analgesics and Anti-inflammatory Agents: The structural motif present in this compound is valuable for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) and other pain-relieving compounds.[1]

-

Monoamine Oxidase (MAO) Inhibitors: The benzyloxy pharmacophore has been successfully introduced into chalcone motifs to create potent and selective MAO-B inhibitors, which are of interest for the treatment of neurodegenerative diseases.[4]

Logical Flow in a Drug Discovery Cascade

The following diagram illustrates the typical progression of a compound like this compound from a starting material to a potential drug candidate.

Caption: A simplified workflow illustrating the role of this compound in a typical drug discovery pipeline.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial for laboratory safety.

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in pharmaceutical research and development. A thorough understanding of its sourcing, synthesis, quality control, and applications is essential for its effective utilization. This guide provides a foundational framework for researchers and scientists to confidently incorporate this compound into their discovery and development programs.

References

-

3-Benzyloxy-4-methyl-aniline - Oakwood Chemical. [Link]

-

This compound - MySkinRecipes. [Link]

-

Synthesis and Characterization of some Anilines Oxidative Coupling Products. [Link]

-

The structures of para substituted anilines and reference aromatic compounds. [Link]

-

Synthesis and characterization of conducting substituted polyanilines - ScienceDirect. [Link]

-

Quality-Control Analytical Methods: High-Performance Liquid Chromatography. [Link]

-

Synthesis and characterization of substituted poly(anilines) | Scilit. [Link]

-

Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis | Organic Letters - ACS Publications. [Link]

-

Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column | SIELC Technologies. [Link]

-

(PDF) Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. [Link]

-

Analytical methods – Knowledge and References - Taylor & Francis. [Link]

-

(PDF) A Comprehensive Review on Analytical Method Development and Validation. [Link]

-

4-(Benzyloxy)-3-methylaniline, HCl, min 98%, 25 grams - CP Lab Safety. [Link]

-

Synthesis of 4-benzyloxyaniline - PrepChem.com. [Link]

-

Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - NIH. [Link]

-

preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. [Link]

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC - NIH. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 219492-12-3 [sigmaaldrich.com]

- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 219492-12-3 [sigmaaldrich.cn]

- 6. 219492-12-3|this compound|BLD Pharm [bldpharm.com]

- 7. 3-Benzyloxy-4-methyl-aniline [oakwoodchemical.com]

- 8. This compound | 219492-12-3 [sigmaaldrich.com]

- 9. arlok.com [arlok.com]

starting materials for 3-(Benzyloxy)-4-methylaniline synthesis

An In-depth Technical Guide to the Starting Materials and Synthesis of 3-(Benzyloxy)-4-methylaniline

Introduction

This compound is a valuable substituted aniline that serves as a critical intermediate and building block in organic synthesis. Its structure is particularly relevant in the development of pharmaceutical compounds, where it can be incorporated into molecules designed as analgesics, anti-inflammatory agents, and other therapeutic classes.[1] Furthermore, its utility extends to materials science and the synthesis of complex aromatic compounds and dyes.[1]

This guide provides a detailed examination of the synthetic pathways leading to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern the synthetic choices. It is intended for researchers, chemists, and professionals in drug development who require a robust understanding of the practical synthesis of this key intermediate.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach is the most logical starting point for designing a viable synthesis. By conceptually breaking down the target molecule, we can identify readily available and cost-effective starting materials. The two key disconnections for this compound are the benzyl ether C-O bond and the aromatic C-N bond of the aniline group.

This analysis reveals two primary precursor molecules:

-

3-Hydroxy-4-methylaniline (or its synthetic equivalent): This precursor simplifies the synthesis to a single key step: the protection of the phenolic hydroxyl group.

-

A nitrated precursor, 5-methyl-2-nitrophenol: This is often a more practical and commercially available starting point, requiring a benzylation step followed by the reduction of the nitro group to form the target aniline.

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Pathway: Synthesis from 5-Methyl-2-nitrophenol

This two-step route is often preferred due to the high stability, low cost, and ready availability of the starting material, 5-methyl-2-nitrophenol. The strategy involves first protecting the phenolic hydroxyl group via benzylation, followed by the reduction of the nitro group to yield the final aniline.

Workflow for the Primary Synthetic Pathway

Caption: Workflow diagram for the synthesis from 5-methyl-2-nitrophenol.

Step 1: O-Benzylation of 5-Methyl-2-nitrophenol

The protection of the phenolic hydroxyl group as a benzyl ether is a robust and widely used transformation in organic synthesis. The Williamson ether synthesis is the most common method employed for this purpose.[2][3]

-

Causality and Mechanistic Insight: The reaction proceeds via an SN2 mechanism. A base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the acidic phenolic hydroxyl group to form a phenoxide anion. This potent nucleophile then attacks the electrophilic benzylic carbon of benzyl bromide (or chloride), displacing the bromide ion and forming the stable benzyl ether linkage. The choice of a mild base like K₂CO₃ is often sufficient for phenols and avoids potential side reactions associated with stronger bases like NaH.

Experimental Protocol: Synthesis of 2-(Benzyloxy)-1-methyl-4-nitrobenzene

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methyl-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and a suitable solvent such as acetone or DMF.

-

Reagent Addition: Add benzyl bromide (1.1-1.2 eq) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-12 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved via recrystallization or silica gel column chromatography if necessary.

Step 2: Reduction of the Nitro Group

The conversion of the aromatic nitro group to a primary amine is a fundamental transformation. Catalytic hydrogenation is the preferred method in a laboratory and industrial setting due to its high efficiency, clean conversion, and the generation of water as the only byproduct.

-

Causality and Mechanistic Insight: The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Hydrogen gas (H₂) is adsorbed onto the palladium surface, where it is activated. The nitro group of the substrate also coordinates to the catalyst surface, allowing for the stepwise transfer of hydrogen atoms, which reduces the nitro group through nitroso and hydroxylamine intermediates to the final amine.

Experimental Protocol: Synthesis of this compound

-